2-Propanone, O-(phenylmethyl)oxime
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Overview
Description
2-Propanone, O-(phenylmethyl)oxime is an organic compound with the molecular formula C10H13NO. It is a derivative of oxime, which is a class of compounds characterized by the presence of the >C=N-O-R moiety. This compound is known for its diverse biological and pharmacological applications, including its use as an intermediate in the synthesis of various pharmacological derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propanone, O-(phenylmethyl)oxime can be synthesized through the reaction of acetone with hydroxylamine to form acetone oxime, followed by the reaction with benzyl chloride. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime ether .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Propanone, O-(phenylmethyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Nitriles or amides.
Reduction: Amines.
Substitution: Various substituted oxime ethers.
Scientific Research Applications
2-Propanone, O-(phenylmethyl)oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-Propanone, O-(phenylmethyl)oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase (AChE) by binding to the enzyme and reversing the inhibition caused by organophosphates. This reactivation process involves the nucleophilic attack of the oxime on the phosphorylated serine residue in the active site of AChE, leading to the cleavage of the phosphate group and restoration of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, oxime: A simpler oxime derivative with similar reactivity.
Benzaldoxime: An oxime derivative of benzaldehyde.
Acetophenone oxime: An oxime derivative of acetophenone
Uniqueness
2-Propanone, O-(phenylmethyl)oxime is unique due to its specific structure, which combines the properties of both acetone oxime and benzyl ether. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications .
Biological Activity
2-Propanone, O-(phenylmethyl)oxime, also known as benzyl acetone oxime, is a compound that has garnered interest in biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- IUPAC Name : this compound
- Molecular Formula : C10H13NO
- Molecular Weight : 163.22 g/mol
- CAS Number : 99-81-1
The biological activity of oximes, including this compound, is primarily attributed to their ability to interact with various biological targets. Oximes have been shown to act as reactivators of acetylcholinesterase and exhibit kinase inhibition properties. This activity is particularly relevant in the context of anticancer and antimicrobial effects.
Biological Activities
-
Anticancer Properties
- Oximes have been reported to inhibit various kinases involved in tumorigenesis. For instance, compounds with oxime groups have been shown to inhibit cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinase (PI3K), which are critical in cancer cell proliferation and survival .
- A study demonstrated that oxime derivatives exhibited significant cytotoxic effects against several cancer cell lines, including pancreatic ductal adenocarcinoma and osteosarcoma cells .
- Antimicrobial Activity
Case Studies
Study | Compound | Model | Treatment | Findings |
---|---|---|---|---|
1 | Benzyl acetone oxime | Pancreatic ductal adenocarcinoma cells | 10–40 mg/kg, i.p., daily for 4 days | Significant reduction in tumor growth observed |
2 | Benzyl acetone oxime | MG63 osteosarcoma cells | 5 mg/kg, i.p., daily for 45 days | Induced apoptosis in cancer cells |
3 | Benzyl acetone oxime | A549 lung cancer cells | 4 mg/kg, orally, daily for 14 days | Inhibition of cell proliferation noted |
Research Findings
A plethora of studies has highlighted the potential therapeutic applications of oximes:
- Kinase Inhibition : Oximes have been identified as effective inhibitors of multiple kinases associated with cancer progression. The binding affinity of these compounds to kinase ATP-binding sites has been a focal point in drug design .
- Reactivation of Acetylcholinesterase : Some oximes serve as reactivators for acetylcholinesterase inhibited by organophosphates, showcasing their utility in treating poisoning cases .
Properties
CAS No. |
3376-36-1 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-phenylmethoxypropan-2-imine |
InChI |
InChI=1S/C10H13NO/c1-9(2)11-12-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChI Key |
IGLNBLSWLLNOLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1)C |
Origin of Product |
United States |
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